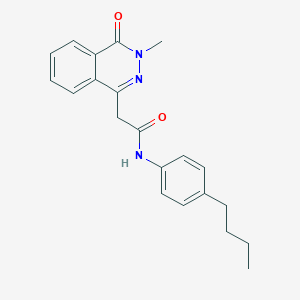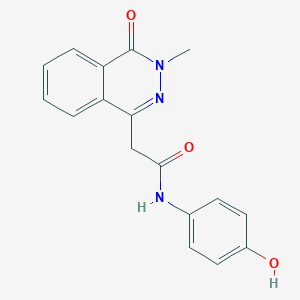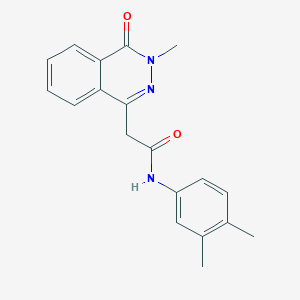![molecular formula C25H23NO4 B277632 1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in the treatment of neurodegenerative diseases.
Wirkmechanismus
1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exerts its neuroprotective effects by inhibiting the activation of the JNK pathway, which is involved in the regulation of cell death and survival. This pathway is activated in response to various stressors such as oxidative stress, inflammation, and protein misfolding, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have neuroprotective effects by inhibiting the activation of the JNK pathway, which is involved in the regulation of cell death and survival. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that it has been extensively studied and has shown promising results in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and how it exerts its neuroprotective effects. Another direction is to study its potential therapeutic applications in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, more research is needed to determine the optimal dosage and administration of 1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one for therapeutic use.
Synthesemethoden
The synthesis of 1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 2-(4-ethoxyphenyl) acetoacetic acid with benzylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-nitrobenzaldehyde to yield 1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the pathogenesis of these diseases.
Eigenschaften
Produktname |
1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C25H23NO4 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C25H23NO4/c1-2-30-20-14-12-19(13-15-20)23(27)16-25(29)21-10-6-7-11-22(21)26(24(25)28)17-18-8-4-3-5-9-18/h3-15,29H,2,16-17H2,1H3 |
InChI-Schlüssel |
ZYDSNXFWRBVZPX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)



![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)

![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)